Comparative Ki Values for BRD4 BD1 vs. BD2 Distinguish BRD4 Inhibitor-31 from Highly Potent Pan-BET Inhibitors
BRD4 Inhibitor-31 demonstrates comparable inhibition constants for BRD4's BD1 and BD2 domains (Ki of 0.234 μM and 0.295 μM, respectively) . This balanced, sub-micromolar affinity contrasts with the low nanomolar potency of pan-BET inhibitors like JQ1, which exhibits Kd values of approximately 50 nM for BRD4 BD1 and 90 nM for BRD4 BD2, but with similarly high affinity for BRD2 and BRD3 [1]. While the absolute potency of BRD4 Inhibitor-31 is lower, its balanced BD1/BD2 profile and potential intra-BET selectivity (uncharacterized) differentiate it from the high-potency, non-selective pan-BET inhibitors, making it a distinct tool for studying BRD4-mediated effects without the extreme potency-driven confounding of pan-BET inhibition.
| Evidence Dimension | BRD4 BD1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.234 μM (Ki) |
| Comparator Or Baseline | JQ1: ~50 nM (Kd for BD1) [1] |
| Quantified Difference | BRD4 Inhibitor-31 is approximately 4.7-fold less potent than JQ1 at BRD4 BD1. |
| Conditions | In vitro biochemical assay |
Why This Matters
This potency difference allows researchers to select a tool compound with sub-micromolar activity, which may be advantageous in assays where the high potency of JQ1 leads to off-target or pan-BET cytotoxic effects.
- [1] Filippakopoulos P, Qi J, Picaud S, Shen Y, Smith WB, Fedorov O, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. View Source
